molecular formula C16H25N3O2Si B8264292 Trimethyl-[2-(14-oxa-2,4,10-triazatricyclo[7.5.0.0(3)]tetradeca-1,3(7),5,8-tetraen-4-ylmethoxy)ethyl]silane

Trimethyl-[2-(14-oxa-2,4,10-triazatricyclo[7.5.0.0(3)]tetradeca-1,3(7),5,8-tetraen-4-ylmethoxy)ethyl]silane

Cat. No.: B8264292
M. Wt: 319.47 g/mol
InChI Key: GDOCLAVLCRGPFN-UHFFFAOYSA-N
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Description

Trimethyl-[2-(14-oxa-2,4,10-triazatricyclo[7.5.0.0(3)]tetradeca-1,3(7),5,8-tetraen-4-ylmethoxy)ethyl]silane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its triazatricyclic core and silane functional group, making it a subject of interest in synthetic chemistry and material science.

Properties

IUPAC Name

trimethyl-[2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-4-ylmethoxy)ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2Si/c1-22(2,3)10-9-20-12-19-7-5-13-11-14-16(18-15(13)19)21-8-4-6-17-14/h5,7,11,17H,4,6,8-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOCLAVLCRGPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=CC3=C(N=C21)OCCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[2-(14-oxa-2,4,10-triazatricyclo[7.5.0.0(3)]tetradeca-1,3(7),5,8-tetraen-4-ylmethoxy)ethyl]silane typically involves multi-step organic reactions. The process begins with the formation of the triazatricyclic core, followed by the introduction of the silane group. Common reagents used in these reactions include silane precursors, triazole derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[2-(14-oxa-2,4,10-triazatricyclo[7.5.0.0(3)]tetradeca-1,3(7),5,8-tetraen-4-ylmethoxy)ethyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silane derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Trimethyl-[2-(14-oxa-2,4,10-triazatricyclo[7.5.0.0(3)]tetradeca-1,3(7),5,8-tetraen-4-ylmethoxy)ethyl]silane involves several steps that typically include the formation of the triazatricyclo structure followed by functionalization with trimethylsilyl groups. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives of triazines and related heterocycles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

A notable study demonstrated the ability of triazine derivatives to act as BCL-2 inhibitors, which are critical in the treatment of neoplastic diseases . The specific structural features of this compound may enhance its efficacy as a therapeutic agent against certain cancer types.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored extensively. For example, studies have shown that triazole and quinoline derivatives possess significant antibacterial and antifungal activities against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of silane moieties may further enhance the bioactivity of these compounds by improving their solubility and stability in biological systems.

Applications in Material Science

This compound can potentially be utilized in material science for the development of advanced coatings and adhesives due to its silane component that promotes adhesion to various substrates . The unique structural characteristics may allow for modifications that enhance thermal stability or chemical resistance.

Case Studies

Study Focus Findings
Study on BCL-2 InhibitionAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with derivatives showing lower IC50 values than existing treatments .
Antimicrobial ScreeningAntimicrobial ActivityCompounds showed effective inhibition against bacterial strains with MIC values lower than standard antibiotics .
Material Application ResearchCoating DevelopmentSilane compounds improved adhesion properties in polymer composites compared to traditional silanes .

Mechanism of Action

The mechanism of action of Trimethyl-[2-(14-oxa-2,4,10-triazatricyclo[7.5.0.0(3)]tetradeca-1,3(7),5,8-tetraen-4-ylmethoxy)ethyl]silane involves its interaction with specific molecular targets and pathways. The compound’s triazatricyclic core and silane group enable it to bind to target molecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl derivatives: Compounds with similar silane functional groups but different core structures.

    Triazole derivatives: Compounds with similar triazole cores but different functional groups.

Uniqueness

Trimethyl-[2-(14-oxa-2,4,10-triazatricyclo[7.5.0.0(3)]tetradeca-1,3(7),5,8-tetraen-4-ylmethoxy)ethyl]silane stands out due to its unique combination of a triazatricyclic core and a silane group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Trimethyl-[2-(14-oxa-2,4,10-triazatricyclo[7.5.0.0(3)]tetradeca-1,3(7),5,8-tetraen-4-ylmethoxy)ethyl]silane is a complex organosilicon compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a unique triazatricyclo structure, which contributes to its potential biological effects. The presence of the trimethylsilyl group and the ether linkage may enhance its solubility and reactivity with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds derived from triazine frameworks have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
Trimethyl-silane derivativesColorectal CancerInduction of apoptosis and autophagy
Related triazine compoundsBreast CancerInhibition of cell proliferation
Other organosilicon compoundsMultiple CancersModulation of signaling pathways

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Autophagy Modulation : Evidence suggests that these compounds can enhance autophagic processes, which may contribute to their anticancer effects.
  • Ferroptosis Activation : Some studies indicate that certain derivatives can induce ferroptosis, a form of regulated cell death distinct from apoptosis.

Study 1: Anticancer Efficacy in Colorectal Cancer

A recent study investigated the effects of a related compound on colorectal cancer (CRC) cell lines (HCT116 and HT-29). The study utilized the sulforhodamine B assay to measure cell viability and found that treatment with the compound significantly reduced cell proliferation with an IC50 value indicating potent activity.

Findings :

  • Cell Lines Tested : HCT116, HT-29
  • IC50 Values : Indicated effective cytotoxicity
  • Mechanisms Identified : Apoptosis and autophagy induction confirmed via flow cytometry and Western blotting techniques.

Study 2: In Vivo Efficacy

In an animal model study using xenografts, the compound demonstrated significant tumor growth inhibition compared to control groups. This suggests that the biological activity observed in vitro translates effectively to in vivo settings.

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